Cas no 151911-32-9 ((S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid)

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is a chiral amino acid with a fluorinated aromatic ring. It exhibits high purity and is ideal for applications requiring stereoselectivity. Its unique structure allows for enhanced reactivity in organic synthesis, making it a valuable intermediate for the preparation of pharmaceuticals and fine chemicals. The product's high purity ensures reliable results in analytical and preparative chemistry.
(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid structure
151911-32-9 structure
商品名:(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
CAS番号:151911-32-9
MF:C9H10FNO2
メガワット:183.179605960846
MDL:MFCD04113676
CID:139442
PubChem ID:1481546

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 化学的及び物理的性質

名前と識別子

    • (S)-3-Amino-3-(2-fluorophenyl)propanoic acid
    • (S)-3-Amino-3-(2-fluorophenyl)propionic acid
    • (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid
    • (S)-3-Amino-3-(2-fluorophenyl)-propionic acid
    • Benzenepropanoic acid, β-amino-2-fluoro-, (βS)-
    • H-b-Phe(2-F)-OH
    • H-BETA-PHE(2-F)-OH
    • RARECHEM LK HC T305
    • H-D-PHG(2-F)-(C*CH2)OH
    • H-D-BETA-HOMOPHG(2-F)-OH
    • (S)-beta-2-Fluorophenylalanine
    • (betaS)-beta-amino-2-fluorobenzenepropanoic acid
    • AS-66476
    • (S)-3-Amino-3-(2-fluorophenyl)propanoicacid
    • RSCLTSJQAQBNCE-QMMMGPOBSA-N
    • MFCD04113676
    • A884054
    • Benzenepropanoic acid, b-amino-2-fluoro-, (bS)-
    • 151911-32-9
    • 3-(S)-amino-3-(2-fluoro-phenyl)-propionic acid
    • (3S)-3-amino-3-(2-fluorophenyl)propanoic acid
    • AKOS016842511
    • SCHEMBL7236109
    • EN300-1285030
    • AC-22030
    • MDL: MFCD04113676
    • インチ: 1S/C9H10FNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
    • InChIKey: RSCLTSJQAQBNCE-QMMMGPOBSA-N
    • ほほえんだ: FC1C=CC=CC=1[C@H](CC(=O)O)N

計算された属性

  • せいみつぶんしりょう: 183.07000
  • どういたいしつりょう: 183.06955672g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 187
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.9
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • PSA: 63.32000
  • LogP: 2.00050

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid セキュリティ情報

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 税関データ

  • 税関コード:2922499990
  • 税関データ:

    中国税関コード:

    2922499990

    概要:

    2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

    規制条件:

    A.入国貨物通関表
    B.出国貨物通関申告書

    検査検疫種別:

    P.輸入動植物/動植物製品検疫
    Q.海外動植物/動植物製品検疫
    R、輸入食品衛生監督検査
    S.輸出食品衛生監督検査
    M.輸入商品検査
    N.輸出商品検査

    要約:

    HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AAPPTec
UHF320-1g
H-(S)-beta-Phe(2-F)-OH
151911-32-9
1g
$105.00 2024-07-19
abcr
AB280376-1 g
(S)-3-Amino-3-(2-fluorophenyl)propionic acid, 95%; .
151911-32-9 95%
1 g
€261.80 2023-07-20
Enamine
EN300-1285030-1.0g
(3S)-3-amino-3-(2-fluorophenyl)propanoic acid
151911-32-9
1g
$0.0 2023-06-07
Alichem
A019110182-10g
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid
151911-32-9 95%
10g
632.32 USD 2021-06-17
AAPPTec
UHF320-250mg
H-(S)-beta-Phe(2-F)-OH
151911-32-9
250mg
$50.00 2024-07-19
Chemenu
CM220800-10g
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid
151911-32-9 95%
10g
$568 2021-06-09
Alichem
A019110182-5g
(S)-3-Amino-3-(2-fluorophenyl)propanoic acid
151911-32-9 95%
5g
421.58 USD 2021-06-17
Fluorochem
209908-10g
S)-3-Amino-3-(2-fluorophenyl)propanoic acid
151911-32-9 95%
10g
£800.00 2022-02-28
Fluorochem
209908-1g
S)-3-Amino-3-(2-fluorophenyl)propanoic acid
151911-32-9 95%
1g
£110.00 2022-02-28
AAPPTec
UHF320-5g
H-(S)-beta-Phe(2-F)-OH
151911-32-9
5g
$445.00 2024-07-19

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 合成方法

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid 関連文献

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acidに関する追加情報

Introduction to (S)-3-Amino-3-(2-fluoro-phenyl)-propionic Acid (CAS No. 151911-32-9)

(S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid, identified by its Chemical Abstracts Service (CAS) number 151911-32-9, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This enantiomerically pure compound has garnered considerable attention due to its unique structural properties and potential applications in drug development, particularly in the synthesis of chiral drugs and biologically active molecules.

The molecular structure of (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid consists of a propionic acid backbone substituted with an amino group at the α-carbon and a 2-fluorophenyl group at the β-carbon. This configuration imparts specific stereochemical and electronic properties, making it a valuable intermediate in the synthesis of complex molecules. The presence of the fluoro substituent enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

In recent years, there has been a surge in research focusing on fluoro-substituted amino acids due to their role in improving pharmacokinetic profiles of drugs. Studies have demonstrated that fluorine atoms can modulate the binding affinity of drug candidates to their biological targets, leading to enhanced efficacy and reduced side effects. (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is no exception, with its fluorinated aromatic ring contributing to its pharmacological potential.

One of the most compelling applications of (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is in the development of protease inhibitors. Proteases are enzymes that play crucial roles in various biological pathways, including inflammation, infection, and cancer. Inhibiting these enzymes has been a successful strategy in drug therapy, and fluoro-substituted amino acids have shown promise in this context. For instance, research has highlighted the use of (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid as a building block for designing novel protease inhibitors with improved binding specificity and reduced toxicity.

The synthesis of chiral drugs often requires enantiomerically pure starting materials to ensure optimal biological activity. (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid is synthesized through stereoselective reactions that preserve its (S) configuration. Advanced synthetic methodologies, such as asymmetric hydrogenation and enzymatic resolution, have been employed to achieve high yields and purity levels. These techniques are essential for producing pharmaceutical intermediates that meet stringent regulatory requirements.

The role of computational chemistry in designing and optimizing drug candidates cannot be overstated. Molecular modeling studies have been instrumental in understanding the interactions between (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid and biological targets. By predicting binding affinities and identifying key pharmacophores, researchers can fine-tune the structure of drug candidates for better performance. This approach has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation.

In conclusion, (S)-3-Amino-3-(2-fluoro-phenyl)-propionic acid (CAS No. 151911-32-9) is a versatile and highly valuable compound in pharmaceutical research. Its unique structural features make it an excellent candidate for synthesizing chiral drugs and biologically active molecules. With ongoing advancements in synthetic chemistry and computational biology, the potential applications of this compound are likely to expand further, contributing to the development of novel therapeutic agents that address unmet medical needs.

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Amadis Chemical Company Limited
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